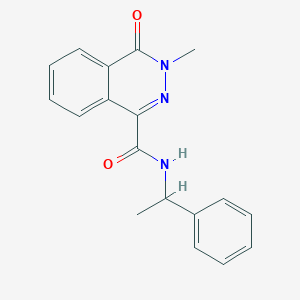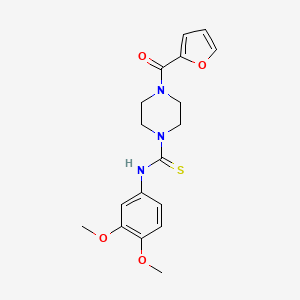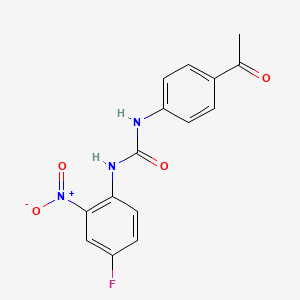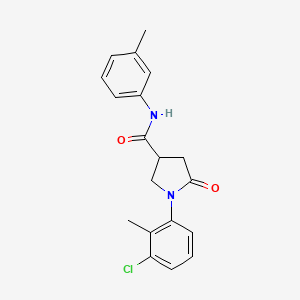![molecular formula C21H28N2O2S B4120125 1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine
説明
1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as NSD-1015 and belongs to the class of compounds known as pyrrolidines. NSD-1015 is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in several physiological processes.
作用機序
NSD-1015 exerts its inhibitory effects on carbonic anhydrase by binding to the active site of the enzyme and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the activity of the enzyme, which in turn affects several physiological processes.
Biochemical and Physiological Effects:
NSD-1015 has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, which can help in the treatment of glaucoma. NSD-1015 has also been shown to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. Additionally, NSD-1015 has been shown to have potential anti-cancer effects, although further studies are needed to confirm this.
実験室実験の利点と制限
NSD-1015 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. NSD-1015 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, NSD-1015 has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, NSD-1015 has limited solubility in water, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on NSD-1015. One area of research is the potential use of NSD-1015 in the treatment of glaucoma and other eye diseases. Another area of research is the potential use of NSD-1015 in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to investigate the potential anti-cancer effects of NSD-1015 and to determine its mechanism of action in this context. Finally, there is a need for further research to explore the potential applications of NSD-1015 in other physiological processes and disease states.
In conclusion, NSD-1015 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase and has been shown to have potential applications in the treatment of several diseases. NSD-1015 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NSD-1015, including its potential use in the treatment of glaucoma, epilepsy, and cancer, as well as its potential applications in other physiological processes and disease states.
科学的研究の応用
NSD-1015 has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on carbonic anhydrase, which is involved in several physiological processes, including acid-base balance, respiration, and ion transport. NSD-1015 has also been shown to have potential applications in the treatment of several diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
1-(3-naphthalen-2-ylsulfonyl-2-pyrrolidin-1-ylpropyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,21-10-9-18-7-1-2-8-19(18)15-21)17-20(23-13-5-6-14-23)16-22-11-3-4-12-22/h1-2,7-10,15,20H,3-6,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHNZWVBURZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[3-(Naphthalen-2-ylsulfonyl)propane-1,2-diyl]dipyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-chloro-2-[2-(diethylamino)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120051.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)